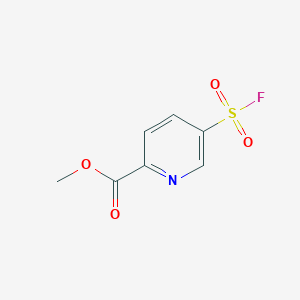

Methyl 5-(fluorosulfonyl)picolinate

Description

Methyl 5-(fluorosulfonyl)picolinate is a specialized picolinate derivative featuring a fluorosulfonyl (-SO₂F) group at the 5-position of the pyridine ring. This functional group imparts unique electronic and reactive properties, making the compound valuable in synthetic chemistry, particularly in cross-coupling reactions, catalysis, and materials science.

Properties

Molecular Formula |

C7H6FNO4S |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 5-fluorosulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 |

InChI Key |

RHRQOISKKIORIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)picolinate typically involves the introduction of the fluorosulfonyl group into the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the incorporation of the fluorosulfonyl group into a wide range of complex molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism by which Methyl 5-(fluorosulfonyl)picolinate exerts its effects is largely dependent on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

2.1. Methyl 5-(methylsulfonyl)picolinate

- Structural Similarity : Shares the picolinate core and a sulfonyl group at the 5-position but substitutes fluorine with a methyl group (-SO₂CH₃).

- Reactivity : The methylsulfonyl group is less electronegative than fluorosulfonyl, reducing its leaving-group ability in nucleophilic substitutions. This difference impacts its utility in Suzuki or Buchwald-Hartwig reactions.

- Applications : Methylsulfonyl derivatives are often intermediates in pharmaceuticals (e.g., kinase inhibitors) due to their stability and moderate reactivity .

2.2. Brominated Picolinates (e.g., Methyl 5-bromopicolinate)

- Structural Similarity : Bromine at the 5-position instead of fluorosulfonyl.

- Reactivity : Bromine is a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). However, fluorosulfonyl groups enable dual functionality (leaving group and directing group).

- Synthetic Challenges : Brominated analogs like Methyl 5-(bromomethyl)picolinate show lower yields (~66%) due to steric hindrance and side reactions .

2.3. Fluorinated Picolinates (e.g., Methyl 5-fluoro-3-methylpicolinate)

- Structural Similarity : Fluorine substituents but lack the sulfonyl group.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution reactivity. However, the absence of a sulfonyl group limits applications in coordination chemistry .

2.4. Coordination Chemistry Analogs (e.g., Lanthanoid CPA²− Complexes)

- Structural Similarity : Picolinate-based ligands with carboxyphenyl groups.

- Functional Differences : Fluorosulfonyl groups may enhance Lewis acidity and ligand-metal binding compared to carboxylate groups, influencing luminescence or sensing properties in coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.